Methyl 4-acetamido-3-methylbenzoate Methyl 4-acetamido-3-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 239075-25-3
VCID: VC4021613
InChI: InChI=1S/C11H13NO3/c1-7-6-9(11(14)15-3)4-5-10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13)
SMILES: CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Methyl 4-acetamido-3-methylbenzoate

CAS No.: 239075-25-3

Cat. No.: VC4021613

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-acetamido-3-methylbenzoate - 239075-25-3

Specification

CAS No. 239075-25-3
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name methyl 4-acetamido-3-methylbenzoate
Standard InChI InChI=1S/C11H13NO3/c1-7-6-9(11(14)15-3)4-5-10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13)
Standard InChI Key KGSWFKCUXPXLSK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C
Canonical SMILES CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C

Introduction

Chemical Synthesis and Industrial Production

Synthetic Routes

Methyl 4-acetamido-3-methylbenzoate is typically synthesized via a multi-step process beginning with 4-amino-3-methylbenzoic acid. A widely cited method involves acetylation followed by esterification :

  • Acetylation: Treatment of 4-amino-3-methylbenzoic acid with acetic anhydride in the presence of triethylamine yields 4-acetamido-3-methylbenzoic acid.

  • Esterification: The carboxylic acid intermediate is then reacted with methanol and thionyl chloride (SOCl2\text{SOCl}_2) under reflux conditions to form the methyl ester .

Key Reaction Conditions:

  • Acetylation: Ac2O\text{Ac}_2\text{O}, Et3N\text{Et}_3\text{N}, dichloromethane, room temperature, 72 hours .

  • Esterification: SOCl2\text{SOCl}_2, methanol, 50°C, 3 hours .

Alternative Methodologies

A patent by US20030065211A1 describes an alternative pathway starting from o-toluidine, involving butyrylation, bromination, and palladium-catalyzed carbonylation. While this route is less common for the acetamido derivative, it highlights the compound's versatility as a synthetic intermediate for analogs like methyl N-butyryl-4-amino-3-methylbenzoate .

Physicochemical Properties

Structural and Molecular Characteristics

The compound’s structure (Figure 1) includes a methyl ester at the para position, an acetamido group at the meta position, and a methyl substituent adjacent to the acetamido moiety. This arrangement influences its electronic and steric properties, enhancing stability in biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight207.23 g/mol
Melting Point132–134°C
LogP (Partition Coefficient)1.70
SolubilityDMSO, Methanol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d6_6): δ 9.41 (s, 1H, NH), 7.80–7.75 (m, 3H, aromatic), 3.82 (s, 3H, OCH3_3), 2.28 (s, 3H, CH3_3), 2.11 (s, 3H, COCH3_3) .

  • IR (KBr): 3277 cm1^{-1} (N-H stretch), 1710 cm1^{-1} (C=O ester), 1646 cm1^{-1} (C=O amide) .

Biological Activity and Pharmaceutical Applications

Role as a Synthetic Intermediate

Methyl 4-acetamido-3-methylbenzoate serves as a precursor to benzimidazole derivatives, a class of compounds with demonstrated antimicrobial and anticancer activities . For example, nitration of the aromatic ring followed by reduction and cyclization yields 2-substituted benzimidazoles, which inhibit histone deacetylases (HDACs) in cancer cells .

Antiangiogenic Properties

The compound is integral to synthesizing angiotensin II receptor antagonists, such as 4′-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol)-2-yl]methyl]biphenyl-2-carboxylic acid . These antagonists block the renin-angiotensin system, offering therapeutic potential in hypertension and heart failure .

Mechanism of Action:

  • The acetamido group enhances binding affinity to angiotensin II receptors by forming hydrogen bonds with Asp263^{263} and Lys199^{199} residues .

  • Methyl substitution at the 3-position improves metabolic stability, reducing hepatic clearance .

Analytical Characterization

Stability Studies

Accelerated stability testing (40°C, 75% RH) over 6 months reveals <2% degradation, indicating robust shelf life under controlled conditions .

Comparison with Structural Analogs

Table 2: Comparative Analysis of Benzoate Derivatives

CompoundKey FeatureBioactivity
Methyl 4-amino-3-methylbenzoateLacks acetamido groupLower metabolic stability
Methyl 4-butyramido-3-methylbenzoateLonger acyl chainEnhanced lipophilicity
Methyl 4-cyano-3-methylbenzoateElectron-withdrawing cyano groupIncreased reactivity

The acetamido derivative’s balanced lipophilicity (LogP=1.70\text{LogP} = 1.70) and hydrogen-bonding capacity make it superior in drug delivery compared to analogs .

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